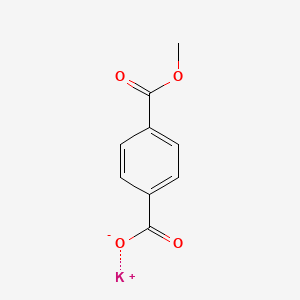

Potassium monomethyl terephthalate

説明

Contextual Significance of Terephthalate (B1205515) Monoesters in Organic and Polymer Chemistry

Terephthalate monoesters, the class of molecules to which monomethyl terephthalate belongs, are significant fine chemicals within organic and polymer chemistry. google.com Their importance stems from their bifunctional nature, possessing both a carboxylic acid group and an ester group attached to a central benzene (B151609) ring. This structure allows them to serve as versatile building blocks and intermediates.

In organic synthesis, they are precursors for a range of molecules, including pharmaceuticals and agrochemicals. smolecule.com For instance, monomethyl terephthalate is used in the synthesis of compounds with antiviral activity against Hepatitis C and in the design of benzamide (B126) derivatives that act as inhibitors for specific cancer-related mutations. smolecule.comchemicalbook.com

In polymer chemistry, terephthalate esters are fundamental. Terephthalic acid and its diester, dimethyl terephthalate, are key monomers, along with ethylene (B1197577) glycol, in the industrial production of polyethylene (B3416737) terephthalate (PET), a ubiquitous polyester (B1180765) used in fibers, packaging, and films. rsc.orgyoutube.comresearchgate.net Monoesters of terephthalic acid are crucial intermediates, both in the synthesis of polyesters and in the increasingly important field of chemical recycling. google.comrsc.org The depolymerization of PET, for example, can yield monoesters which can then be purified and repolymerized to create new materials. rsc.org

Evolution of Research on Terephthalate Derivatives

Research on terephthalate derivatives has evolved significantly over the decades, mirroring broader trends in the chemical industry. The initial focus was on the synthesis and polymerization of key monomers to produce stable, high-performance materials like PET. cu.edu.eg The industrial synthesis of PET was established through two primary routes: the direct esterification of terephthalic acid (TPA) with ethylene glycol, or the transesterification of dimethyl terephthalate (DMT) with ethylene glycol. nih.gov

As the production and use of PET exploded, leading to vast quantities of plastic waste, the research focus expanded to include recycling and sustainability. researchgate.net This led to extensive research into the chemical recycling of PET, which involves processes like hydrolysis, methanolysis, and glycolysis to break the polymer down into its constituent monomers or other valuable chemical intermediates. rsc.orgcu.edu.eg These processes often involve the formation and isolation of terephthalate esters and their salts. cu.edu.eg For instance, a known method involves the monohydrolysis of dimethyl terephthalate in a solvent mixture to produce potassium monomethyl terephthalate, which is then acidified to yield the pure monoester. google.com

More recently, research has advanced into biocatalytic methods for plastic recycling. researchgate.netchemrxiv.org Scientists have discovered and engineered enzymes, such as PETase, that can deconstruct PET. researchgate.netchemrxiv.org A key intermediate product in the enzymatic hydrolysis of PET is mono(2-hydroxyethyl) terephthalate (MHET). researchgate.net This area of research aims to develop more environmentally benign and selective methods for plastic degradation and upcycling, representing the frontier of terephthalate derivative research.

Research Objectives and Scope for Potassium Monomethyl Terephthalate

The specific research objectives surrounding potassium monomethyl terephthalate are driven by its role as a useful chemical intermediate. smolecule.com A primary area of investigation is its application in polymer science. It serves as a precursor in the synthesis of various polyesters and other polymeric materials. smolecule.com Its utility is particularly noted in processes that require high-purity starting materials, as monoesters of terephthalic acid can be challenging to separate from reaction mixtures. google.com

Another objective of studying this compound lies in its potential applications in biotechnology and life sciences. For example, potassium monomethyl terephthalate has been identified as a potential tool for protein precipitation in the field of proteomics research. smolecule.com While more investigation is needed to optimize its use, it highlights the compound's potential beyond polymer chemistry. smolecule.com

Furthermore, the non-potassium form, monomethyl terephthalate, is a subject of study in biodegradation research. Certain microorganisms have been shown to metabolize monomethyl terephthalate, suggesting potential applications in bioremediation processes for environments contaminated with terephthalate-based plastic waste. smolecule.comchemicalbook.com The synthesis of potassium monomethyl terephthalate itself is also a research focus, with efforts aimed at developing more efficient, low-energy methods that avoid carcinogenic solvents like benzene. google.com

Structure

3D Structure of Parent

特性

CAS番号 |

42967-55-5 |

|---|---|

分子式 |

C9H8KO4 |

分子量 |

219.26 g/mol |

IUPAC名 |

potassium;4-methoxycarbonylbenzoate |

InChI |

InChI=1S/C9H8O4.K/c1-13-9(12)7-4-2-6(3-5-7)8(10)11;/h2-5H,1H3,(H,10,11); |

InChIキー |

XWTBMFFYBMCHBV-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)[O-].[K+] |

正規SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)O.[K] |

他のCAS番号 |

42967-55-5 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Synthetic Methodologies and Reaction Pathways

Established Synthesis Routes for Potassium Monomethyl Terephthalate (B1205515)

A prevalent method for synthesizing potassium monomethyl terephthalate involves the partial hydrolysis of a diester of terephthalic acid, most commonly dimethyl terephthalate (DMT). This process is carefully controlled to favor the formation of the monoester salt over the complete hydrolysis to terephthalic acid.

The monohydrolysis of dimethyl terephthalate is typically carried out using a stoichiometric amount of a basic catalyst, such as potassium hydroxide (B78521) (KOH). researchgate.net The reaction proceeds by the nucleophilic attack of a hydroxide ion on one of the ester's carbonyl groups. The use of a slight excess of potassium hydroxide has been reported by some researchers, while high yields have also been achieved with a potassium hydroxide to dimethyl terephthalate ratio of 0.97. researchgate.net The reaction is a sequential process where DMT is first converted to monomethyl terephthalate (MMT), which can then be further hydrolyzed to terephthalic acid (TPA). researchgate.net The first step of this hydrolysis is relatively fast and considered irreversible, while the second step is slower and reversible. researchgate.net

A study on the alkaline hydrolysis of DMT demonstrated that the reaction rate is first order with respect to both potassium hydroxide and the PET concentration, indicating that the reaction occurs at the ester linkages. researchgate.net The activation energy for this type of depolymerization has been calculated to be 69 kJ/mol. researchgate.net

The choice of solvent and reaction conditions significantly impacts the efficiency and selectivity of the monohydrolysis. Methanol (B129727) is a commonly used solvent, and the reaction can be conducted at refluxing temperatures. google.com Alternative solvent mixtures, such as benzene (B151609) and ethanol, have also been employed at temperatures around 55 °C. google.com However, the use of benzene is often avoided due to its carcinogenic nature. google.com

Recent research has explored more environmentally friendly and efficient solvent systems. For instance, a mixture of an aprotic solvent and a protic solvent can be used, with volume ratios ranging from 1:10 to 100:1. google.com The hydrolysis can be performed at temperatures ranging from 10 °C to 90 °C, with specific examples at 22 °C, 40 °C, and 55 °C. google.com The concentration of the diester can vary from 0.1 M to 2 M. google.com The development of solvent systems that can act as hydrogen-bond acceptors but not donors, such as dimethyl sulfoxide (B87167) or 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) in combination with ethylene (B1197577) glycol, has been shown to improve hydroxide reactivity and lead to more efficient hydrolysis. acs.org

Table 1: Reaction Conditions for Monohydrolysis of Dimethyl Terephthalate

| Parameter | Range/Value | Source |

|---|---|---|

| Catalyst | Potassium Hydroxide | researchgate.net |

| KOH/DMT Ratio | 0.97 to slight excess | researchgate.net |

| Solvent Systems | Methanol, Benzene/Ethanol, Aprotic/Protic Mixtures | google.com |

| Temperature | 10 °C to 90 °C | google.com |

| Diester Concentration | 0.1 M to 2 M | google.com |

An alternative synthetic route involves the direct esterification of terephthalic acid with methanol, followed by neutralization to yield potassium monomethyl terephthalate.

This method begins with the esterification of terephthalic acid with methanol. smolecule.com This reaction can be carried out in the vapor phase over a catalyst like Al-MCM-41 molecular sieves at temperatures between 200°C and 350°C, achieving up to 90% conversion with 100% selectivity to dimethyl terephthalate at 300°C. researchgate.net Under autogenous pressure at 200°C, the reaction can yield about 95% DMT. researchgate.net The resulting monomethyl terephthalate is then neutralized with potassium hydroxide to form the desired potassium monomethyl terephthalate. smolecule.com This direct esterification followed by neutralization offers a viable pathway, particularly when starting from terephthalic acid. smolecule.com

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Potassium Monomethyl Terephthalate | - |

| Dimethyl Terephthalate | DMT |

| Terephthalic Acid | TPA |

| Potassium Hydroxide | KOH |

| Methanol | - |

| Benzene | - |

| Ethanol | - |

| Dimethyl Sulfoxide | DMSO |

| 1,3-dimethyl-2-imidazolidinone | DMI |

| Ethylene Glycol | EG |

| Monomethyl Terephthalate | MMT |

Catalytic Oxidation Pathways from Aromatic Precursors

The industrial production of terephthalate esters is heavily reliant on the catalytic oxidation of p-xylene (B151628). These pathways generate precursors that can be converted to monomethyl terephthalate.

Oxidation of p-Xylene Derivatives to Monomethyl Terephthalate Precursors

A prominent industrial route, often referred to as the Dynamit Nobel or Witten-Hercules process, involves a multi-step conversion of p-xylene. mdpi.com In this process, p-xylene is first oxidized with air to produce p-toluic acid. mdpi.com Since the second methyl group is more resistant to oxidation, the p-toluic acid is then esterified with methanol to form methyl p-toluate (B1214165). mdpi.comgoogle.com This ester is subsequently oxidized, again with air, to yield monomethyl terephthalate. mdpi.comgoogle.com The final step involves esterification of the remaining carboxylic acid group to produce dimethyl terephthalate (DMT). mdpi.com

The widely used AMOCO process, on the other hand, directly oxidizes p-xylene to terephthalic acid (TPA) in a single step with high yield (90-97%). mdpi.comresearchgate.net While this process primarily aims for TPA, the understanding of the oxidation of the methyl groups is fundamental. The oxidation proceeds through intermediate products such as p-tolualdehyde, p-toluic acid, and 4-carboxybenzaldehyde. scienceasia.org

Role of Metal Salt Catalysts in Oxidative Processes

Metal salt catalysts are crucial for the efficiency and selectivity of p-xylene oxidation. The AMOCO process is a prime example, employing a homogeneous catalyst system composed of cobalt and manganese salts, typically acetates, with a bromine-containing promoter like hydrobromic acid (HBr) or potassium bromide (KBr). mdpi.comresearchgate.netresearchgate.net The reaction is carried out in an acetic acid solvent at high temperatures (175–225 °C) and pressures (1.5–3.0 MPa). mdpi.comresearchgate.net The synergistic effect between the cobalt and manganese catalysts is vital for the high conversion rates. researchgate.net

Research has explored alternative and improved catalyst systems to enhance efficiency and reduce the environmental impact associated with bromine. For instance, using ozone-containing air as the oxidant with a cobalt acetate (B1210297) catalyst at lower temperatures (80-110°C) has been investigated. scienceasia.org In one study, a p-xylene conversion of 76% with an 84% selectivity for terephthalic acid was achieved at 80°C. scienceasia.org Heterogeneous catalysts, such as bimetallic MnCo catalysts supported on materials like MCM-41/halloysite nanotubes, have also been developed. One such catalyst achieved 99% conversion of p-xylene with 93.8% selectivity to TPA at temperatures above 200°C. mdpi.com

| Catalyst System | Oxidant | Solvent | Temperature (°C) | Pressure (MPa) | p-Xylene Conversion (%) | Product Selectivity (%) | Reference |

| Co/Mn/Br (AMOCO Process) | Air/Oxygen | Acetic Acid | 175–225 | 1.5–3.0 | >98 | ~95 (TPA) | researchgate.netresearchgate.net |

| Cobalt Acetate/KBr | Ozone/Air | Acetic Acid | 80 | Atmospheric | 96 | 84 (TPA) | scienceasia.org |

| Mn²⁺₁Co²⁺₁₀@MCM-41/HNT, KBr | Oxygen | Acetic Acid | >200 | 2.0 | 99 | 93.8 (TPA) | mdpi.com |

| CeO₂ | Oxygen | Water | 70 | 0.1 | - | 35 (TPA Yield) | mdpi.com |

| Co/Mn/Ce | Air | - | - | - | - | - | researchgate.net |

Emerging Synthetic Strategies for Terephthalate Monoesters

In response to growing environmental concerns, research has focused on developing more sustainable routes to terephthalate monoesters, utilizing biocatalysis and adhering to the principles of green chemistry.

Biocatalytic and Enzymatic Conversion Pathways

A significant area of research is the enzymatic degradation of polyethylene (B3416737) terephthalate (PET) to its constituent monomers, which can then be used to produce compounds like potassium monomethyl terephthalate. This approach offers a green alternative to traditional chemical recycling.

The process often involves a synergistic two-enzyme system. pnas.org The bacterium Ideonella sakaiensis 201-F6, for example, produces two key enzymes: PETase and MHETase. specialchem.com PETase, a cutinase-like serine hydrolase, breaks down the PET polymer into smaller, soluble molecules, primarily mono-(2-hydroxyethyl) terephthalate (MHET), along with bis-(2-hydroxyethyl) terephthalate (BHET) and terephthalic acid (TPA). pnas.orgnih.gov The MHETase then specifically hydrolyzes MHET into TPA and ethylene glycol. pnas.orgspecialchem.comnih.gov Other enzymes, such as cutinases from fungi like Humicola insolens and Fusarium solani, and lipases, have also been shown to hydrolyze PET. nih.govbiointerfaceresearch.comresearchgate.netnih.gov The efficiency of these enzymatic reactions is influenced by factors such as temperature, pH, and the crystallinity of the PET substrate. nih.gov For instance, cutinase from Humicola insolens has shown high activity at 70°C, close to the glass transition temperature of PET. nih.gov

| Enzyme(s) | Source Organism/Method | Substrate | Key Products | Key Findings/Yield | Reference |

| PETase and MHETase | Ideonella sakaiensis | Amorphous PET | TPA, EG, MHET, BHET | Synergistic action; PETase is rate-limiting. | pnas.orgspecialchem.com |

| Cutinase (HiC) | Humicola insolens | Low-crystallinity PET | TPA, EG | 97% degradation of lcPET film in 94h at 70°C. | nih.gov |

| Cutinase (FsC) | Fusarium solani | PET | TPA, EG, MHET | Activity inhibited by cleavage product accumulation. | researchgate.net |

| Cutinase and Lipase | Aspergillus tamarii, Penicillium crustosum | PET | TPA, EG | Synergistic action for complete conversion. | biointerfaceresearch.com |

| LCC (engineered) | Leaf-branch compost metagenome | PET | TPA, EG | Breakdown of >90% of PET into monomers in 10h. | nih.gov |

Green Chemistry Principles in Monomethyl Terephthalate Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of terephthalate esters to minimize environmental impact. This includes the use of renewable feedstocks, safer solvents, and more energy-efficient processes.

One approach is to develop monomers from renewable resources that can serve as alternatives to petroleum-based terephthalates. For example, a dimethyl terephthalate-like monomer has been synthesized from eugenol, a compound derived from clove oil. ukm.my This multi-step synthesis involves Williamson etherification, esterification, and a solvent- and initiator-free thiol-ene reaction, with high yields reported for the intermediate steps. ukm.my

Other green chemistry strategies applicable to polyester (B1180765) synthesis in general include:

Safer Solvents: Replacing hazardous organic solvents with more benign alternatives like water or supercritical CO₂. researchgate.net

Energy Efficiency: Employing methods like microwave-assisted polymerization to reduce reaction times and energy consumption. researchgate.net

Catalyst- and Solvent-Free Reactions: Developing processes that eliminate the need for both catalysts and solvents, as demonstrated in the upcycling of PET waste into biodegradable plastics through carboxyl-ester transesterification with a bio-based acid.

Use of Bio-based Monomers: Incorporating monomers derived from renewable resources, such as isosorbide (B1672297) and succinic acid, in the synthesis of polyesters from recycled PET. researchgate.net

While not always directly applied to potassium monomethyl terephthalate synthesis yet, these green principles are guiding the development of the next generation of more sustainable chemical processes.

Mechanistic Investigations of Synthesis Reactions

In-depth studies of the reaction mechanisms provide critical insights into the kinetics, catalytic cycles, and side reactions that govern the formation of potassium monomethyl terephthalate.

The formation of monomethyl terephthalate (MMT) via the hydrolysis of dimethyl terephthalate (DMT) is a sequential process. The reaction proceeds in two main steps: first, the hydrolysis of DMT to MMT, and second, the subsequent hydrolysis of MMT to terephthalic acid (TPA). researchgate.netresearchgate.net

Reaction Steps in DMT Hydrolysis:

DMT + H₂O → MMT + CH₃OH

MMT + H₂O ⇌ TPA + CH₃OH

The hydrolysis can be catalyzed by acids, bases, or metal salts like zinc acetate. researchgate.net In base-catalyzed hydrolysis, such as with potassium hydroxide, a slight excess of the base relative to the diester is often employed to achieve high yields of the crude monomethyl ester. researchgate.net The kinetics of this saponification are typically fast.

In the alternative synthesis route involving the oxidation of p-xylene, the formation of the methyl ester occurs via esterification of an intermediate carboxylic acid (p-toluic acid) with methanol. This process, part of the Witten-Hercules or Dynamit Nobel method, involves the oxidation of p-xylene to p-toluic acid, followed by esterification to methyl p-toluate, and then further oxidation to monomethyl terephthalate. mdpi.com

A kinetic model for the catalyst-free hydrolysis of DMT has been developed, with calculated activation energies highlighting the different energy barriers for the two hydrolysis steps.

Table 1: Activation Energies for DMT Hydrolysis

| Reaction Step | Activation Energy (kJ mol⁻¹) | Description |

|---|---|---|

| DMT → MMT | 95 | The initial, rapid, and irreversible hydrolysis step. researchgate.netresearchgate.net |

| MMT → TPA | 64 | The second, slower, and reversible hydrolysis step. researchgate.netresearchgate.net |

The catalytic mechanisms for producing MMT differ significantly depending on the chosen synthetic route.

P-Xylene Oxidation (Amoco Process): The most common industrial method for terephthalic acid production, which can be adapted for MMT, is the liquid-phase oxidation of p-xylene. This reaction is typically catalyzed by a synergistic mixture of cobalt and manganese salts, with a bromide source (like HBr or KBr) acting as a promoter, in an acetic acid solvent. mdpi.commdpi.comresearchgate.net

The catalytic cycle is initiated by the oxidation of Co(II) to Co(III) by peroxy radicals. researchgate.net The highly oxidizing Co(III) then abstracts a hydrogen atom from the methyl group of p-xylene, initiating a free-radical chain reaction. researchgate.netdp.tech

Key Catalytic Roles:

Cobalt: Acts as the primary catalyst, cycling between Co(II) and Co(III) oxidation states to generate radicals. researchgate.netcore.ac.uk

Manganese: Works synergistically with cobalt, enhancing the catalytic activity. It can also be oxidized to Mn(III) and participate in the radical generation process. The synergy between cobalt and manganese increases reaction rates and selectivity. core.ac.ukrsc.org

Bromide: The bromide promoter is crucial. It facilitates the regeneration of the active Co(III) species and is believed to form bromine radicals (Br•), which are potent hydrogen abstractors, thereby accelerating the rate-limiting step of the reaction. mdpi.comresearchgate.net

The oxidation proceeds through a series of intermediates. P-xylene is first oxidized to p-toluic acid, which is then further oxidized to 4-carboxybenzaldehyde (4-CBA). The final oxidation of the aldehyde group on 4-CBA yields terephthalic acid. researchgate.net In processes where methanol is present (like the Dynamit Nobel process), p-toluic acid can be esterified to form methyl p-toluate, which is then oxidized to monomethyl terephthalate. mdpi.com

Table 2: Key Intermediates in P-Xylene Oxidation

| Intermediate | Role |

|---|---|

| p-Toluic Acid | First stable oxidation product from p-xylene. mdpi.com |

| Methyl p-Toluate | Esterified intermediate in processes involving methanol. mdpi.com |

| 4-Carboxybenzaldehyde (4-CBA) | Key intermediate formed from the oxidation of p-toluic acid's methyl group. researchgate.netscienceasia.org |

Dimethyl Terephthalate Hydrolysis: For the synthesis via DMT hydrolysis, the catalysis is more straightforward. In base-catalyzed hydrolysis using potassium hydroxide (KOH), the mechanism involves the nucleophilic attack of a hydroxide ion (OH⁻) on one of the carbonyl carbons of the DMT molecule. This forms a tetrahedral intermediate which then collapses, expelling a methoxide (B1231860) ion (CH₃O⁻) and forming the carboxylate salt of MMT. The methoxide ion is subsequently protonated by water. The reaction is selective to the mono-hydrolyzed product if the stoichiometry of the base is carefully controlled. researchgate.netdigitellinc.com

Byproducts in P-Xylene Oxidation: The primary impurity in the Amoco process is 4-carboxybenzaldehyde (4-CBA), an intermediate that results from incomplete oxidation. core.ac.uk Other byproducts can include p-toluic acid and products from solvent degradation or side reactions, such as dimethyl hydroxyterephthalate. mdpi.comgoogleapis.com

Strategies for Selectivity Enhancement:

Temperature and Pressure Control: Operating at optimal temperatures (e.g., 175–225 °C) and pressures (15–30 bar) ensures that the oxidation of intermediates to the final product is efficient. mdpi.com

Catalyst Concentration: The ratio of the catalyst components, particularly the Br/Co atomic ratio, is critical. An improper ratio can lead to the formation of undesired brominated byproducts like benzylic bromide. researchgate.net

Reaction Time: Sufficient residence time is necessary for the complete conversion of intermediates. However, excessively long times can promote side reactions and solvent burning. mdpi.com

Oxygen Concentration: Maintaining a sufficient partial pressure of oxygen is necessary to avoid mass transfer limitations and ensure complete oxidation. core.ac.uk

Byproducts in DMT Hydrolysis: When producing MMT via partial hydrolysis of DMT, the main "byproducts" are the unreacted starting material (DMT) and the fully hydrolyzed product (terephthalic acid, TPA). researchgate.netmdpi.com The primary challenge is stopping the reaction at the monoester stage.

Strategies for Selectivity Enhancement:

Stoichiometry Control: In base-catalyzed hydrolysis, using a precise molar ratio of base to DMT (often a slight excess, around 1.0 to 1.2) is the most critical factor for maximizing the yield of the monopotassium salt. researchgate.net

Reaction Temperature: Lower temperatures can help control the reaction and prevent it from proceeding too quickly to the diacid.

Methanol Removal: In equilibrium-limited systems, continuously removing the methanol byproduct can shift the reaction forward, but this must be balanced to avoid promoting the second hydrolysis step excessively. researchgate.netresearchgate.net

Reaction Time: Careful monitoring and quenching of the reaction at the optimal time is essential to isolate the MMT before significant conversion to TPA occurs. mdpi.com

Table 3: Byproduct Control Strategies

| Synthesis Route | Common Byproducts | Strategy for Selectivity |

|---|---|---|

| P-Xylene Oxidation | 4-Carboxybenzaldehyde, p-Toluic Acid, Dimethyl hydroxyterephthalate | Optimize temperature, pressure, and catalyst ratios (Br/Co). mdpi.comresearchgate.net |

| DMT Hydrolysis | Dimethyl Terephthalate (unreacted), Terephthalic Acid (over-hydrolyzed) | Control base stoichiometry, temperature, and reaction time. researchgate.netmdpi.com |

Chemical Transformations and Derivative Chemistry

Esterification Reactions Involving Potassium Monomethyl Terephthalate (B1205515)

As a derivative of a carboxylic acid, potassium monomethyl terephthalate can participate in esterification reactions. smolecule.com The carboxylate group can be converted back to a carboxylic acid (monomethyl terephthalate), which can then be esterified. More directly, the compound serves as a precursor in processes where the ultimate goal is the formation of a diester.

A significant industrial example is the synthesis of dimethyl terephthalate (DMT), where monomethyl terephthalate is an intermediate. In processes like the Witten-Hercules method, after the initial oxidation of p-xylene (B151628) yields p-toluic acid, it is esterified with methanol (B129727). The resulting methyl p-toluate (B1214165) is then oxidized to form monomethyl terephthalate. wikipedia.orglookchem.com This monomethyl ester is subsequently esterified in a final step to produce dimethyl terephthalate. wikipedia.orglookchem.comyoutube.com This second esterification step is crucial for achieving the final diester product, which is a primary monomer for polyester (B1180765) production. lookchem.comyoutube.com

The reaction can be summarized as the conversion of the free carboxylic acid group of the monomethyl terephthalate intermediate into a methyl ester group:

HOOC−C₆H₄−COOCH₃ + CH₃OH → CH₃OOC−C₆H₄−COOCH₃ + H₂O

This reaction is typically conducted under high temperature and pressure, sometimes in the presence of a proton catalyst. lookchem.com

Transesterification Processes of Potassium Monomethyl Terephthalate

Transesterification involves the exchange of the alkoxy group of an ester with another alcohol. smolecule.com Potassium monomethyl terephthalate, or its corresponding ester, can undergo this reaction, which is fundamental in polymer chemistry, particularly in the context of polyester recycling and modification. For instance, the methyl group of monomethyl terephthalate can be exchanged with other alkyl groups by reacting with different alcohols, a process that can be catalyzed by acids or bases. smolecule.com

In the broader context of terephthalate chemistry, transesterification is a key reaction. For example, the production of polyesters like polybutylene terephthalate (PBT) and polytrimethylene terephthalate (PTT) from DMT involves transesterification with 1,4-butanediol (B3395766) and 1,3-propanediol, respectively. wikipedia.orggoogle.com While these reactions start from the diester (DMT), the underlying principle of exchanging an alkoxy group is the same. The reactivity of the ester group in monomethyl terephthalate allows it to participate in similar exchanges, which is relevant in processes like the glycolysis of polyethylene (B3416737) terephthalate (PET), where ester bonds are broken and reformed with glycols. mdpi.commdpi.com

Conversion to Other Terephthalate Derivatives

Potassium monomethyl terephthalate can be readily converted to terephthalic acid (TPA). This is typically a two-step process involving acidification followed by hydrolysis.

First, the potassium salt is acidified to produce monomethyl terephthalate (MMT). This is achieved by treating an aqueous solution of K-MMT with a strong acid, such as sulfuric acid or hydrochloric acid, which protonates the carboxylate group. google.comnii.ac.jp The resulting MMT, being less soluble in water, may precipitate and can be collected. google.com

KOOC−C₆H₄−COOCH₃ + H⁺ → HOOC−C₆H₄−COOCH₃ + K⁺

Second, the ester group of the formed monomethyl terephthalate is hydrolyzed to a second carboxylic acid group, yielding terephthalic acid. This hydrolysis can occur in the presence of water, particularly under acidic or basic conditions and often at elevated temperatures. smolecule.comresearchgate.net Alkaline hydrolysis of the ester is a common method in the chemical recycling of PET, where the polymer is broken down into terephthalate salts. nii.ac.jpresearchgate.net

HOOC−C₆H₄−COOCH₃ + H₂O → HOOC−C₆H₄−COOH + CH₃OH

This conversion is significant as it represents a pathway from an intermediate in DMT production or PET degradation back to the fundamental monomer, terephthalic acid, which can be purified and reused for polymerization. researchgate.netresearchgate.net

Potassium monomethyl terephthalate is a direct precursor to its corresponding free acid, monomethyl terephthalate, which is a key intermediate in several industrial processes for manufacturing dimethyl terephthalate (DMT). lookchem.comwikipedia.org The most notable of these is the Witten process (also known as the Katzschmann process). lookchem.com

The process generally involves the following stages:

Oxidation: p-Xylene is oxidized with air to produce p-toluic acid. lookchem.com

First Esterification: The p-toluic acid is esterified with methanol to form methyl p-toluate. lookchem.com

Second Oxidation: The methyl p-toluate is further oxidized, converting the remaining methyl group into a carboxylic acid group, yielding monomethyl terephthalate. wikipedia.orglookchem.com

Second Esterification: The monomethyl terephthalate is then esterified with methanol to produce the final product, dimethyl terephthalate. lookchem.comyoutube.com

The conversion of the monomethyl terephthalate intermediate to DMT is a critical esterification step. Industrially, the oxidation and esterification steps are often combined to improve efficiency. lookchem.com A mixture of p-xylene and recycled methyl p-toluate is oxidized, and the resulting mixture of p-toluic acid and monomethyl terephthalate is esterified together. lookchem.com The crude DMT is then purified, typically by distillation and recrystallization. lookchem.comgoogle.com

| Process Step | Reactants | Product | Typical Conditions |

| Oxidation & Esterification | p-Xylene, Methyl p-toluate, Air, Methanol | Monomethyl terephthalate, Toluic Acid | Liquid-phase, 140-170 °C, 4-8 bar, Co/Mn catalyst lookchem.com |

| Final Esterification | Monomethyl terephthalate, Methanol | Dimethyl terephthalate | 250-280°C, high pressure (catalyst-free) or 140-240°C (with catalyst) lookchem.com |

| Purification | Crude Dimethyl terephthalate | Purified Dimethyl terephthalate | Vacuum distillation, Recrystallization from methanol or xylene lookchem.com |

Derivatization for Specific Chemical Applications

Beyond its role as an intermediate for major polymers, the reactive nature of monomethyl terephthalate (derived from K-MMT) allows for its conversion into other specialized chemicals. One such example is the synthesis of terephthalamic acid.

In this reaction, monomethyl terephthalate is treated with ammonia (B1221849), typically in an aqueous solution or as a liquid under pressure. The ester group reacts with ammonia in an aminolysis reaction to form an amide group, while the carboxylic acid group remains, resulting in terephthalamic acid. A German patent describes a process where monomethyl terephthalate is heated with liquid ammonia in an autoclave at temperatures around 110-120°C. google.com

HOOC−C₆H₄−COOCH₃ + NH₃ → HOOC−C₆H₄−CONH₂ + CH₃OH

Role As an Intermediate in Industrial and Material Science Processes

Precursor in Polymer Synthesis

The primary role of potassium monomethyl terephthalate (B1205515) in the chemical industry is as a precursor in the synthesis of polymers. smolecule.com It is particularly integral to the production of polyesters and is gaining relevance in the development of environmentally friendly polymeric materials.

Potassium monomethyl terephthalate, and its non-salt form monomethyl terephthalate (MMT), are key intermediates in the synthesis of the primary monomers used for polyester (B1180765) production, namely terephthalic acid (TPA) and dimethyl terephthalate (DMT). researchgate.netresearchgate.net Polyesters, such as polyethylene (B3416737) terephthalate (PET), are synthesized through the condensation reaction of a diol (like ethylene (B1197577) glycol) with a dicarboxylic acid (TPA) or its diester (DMT). frontiersin.org

K-MMT often appears as an intermediate in the chemical recycling of PET. Processes like alkaline hydrolysis or methanolysis are employed to break down PET waste into its constituent monomers for reuse. researchgate.netnih.gov In alkaline hydrolysis, a base like potassium hydroxide (B78521) (KOH) can be used, which reacts with the ester linkages in PET. researchgate.netnih.gov This process can yield potassium terephthalate and, under controlled conditions involving partial hydrolysis of DMT, potassium monomethyl terephthalate. researchgate.netrsc.org

Furthermore, in the methanolysis of PET to produce DMT, MMT can be generated as a by-product. researchgate.net The controlled monohydrolysis of DMT using a base like potassium hydroxide is a known method to produce MMT, which can then be further processed. rsc.org These recycling pathways are critical for a circular economy, converting waste plastic back into valuable monomers.

Table 1: Role of Potassium Monomethyl Terephthalate in Polyester Monomer Synthesis

| Process | Role of Potassium Monomethyl Terephthalate (or MMT) | Key Reactants/Catalysts | Resulting Monomer |

|---|---|---|---|

| Alkaline Hydrolysis of PET | Intermediate product from depolymerization. | PET, Potassium Hydroxide (KOH) | Terephthalic Acid (after acidification) |

| Methanolysis of PET | By-product in the synthesis of DMT. researchgate.net | PET, Methanol (B129727), Catalyst (e.g., K₂CO₃) | Dimethyl Terephthalate (DMT) |

| Monohydrolysis of DMT | Primary product of the reaction. rsc.org | Dimethyl Terephthalate (DMT), Potassium Hydroxide (KOH) | Monomethyl Terephthalate (MMT) |

The incorporation of aromatic compounds like terephthalates into aliphatic polyesters is a strategy used to enhance their mechanical and thermal properties while retaining biodegradability. google.com Potassium monomethyl terephthalate, as a source of the terephthalate moiety, is relevant in the synthesis of such biodegradable copolymers. smolecule.com These copolymers aim to balance the strength and stability of aromatic polyesters with the degradability of aliphatic polyesters.

Research has focused on creating novel polymers like poly(terephthalate-co-phosphate)s, which introduce biodegradable phosphate (B84403) linkages into the polyester backbone. researchgate.net The synthesis of these advanced materials can start from terephthalate derivatives, making intermediates like K-MMT valuable. The synthesis often involves polycondensation reactions where diols are reacted with terephthaloyl derivatives. google.comresearchgate.net

Moreover, monomethyl terephthalate itself is a subject of biodegradation studies. Certain microorganisms have been shown to metabolize MMT, which highlights its potential role in designing polymers that are more susceptible to environmental degradation. smolecule.com This dual functionality—as both a building block for durable polymers and a molecule that can be broken down by microbes—makes it a compound of significant interest in the field of sustainable materials. smolecule.com

Intermediate in Fine Chemical Synthesis

Beyond large-scale polymer production, potassium monomethyl terephthalate is a valuable intermediate in the synthesis of fine and specialty chemicals. Its bifunctional nature allows for selective reactions at either the carboxylate or the ester group, leading to a wide range of derivatives. smolecule.com

Potassium monomethyl terephthalate is cited as a chemical intermediate used in the synthesis of agrochemicals. smolecule.com The terephthalate structure is a component of some biologically active molecules. The synthesis of complex organic molecules for agricultural use often involves building blocks that can be modified in multiple steps. K-MMT, with its two distinct functional groups, is a suitable starting material.

One documented pathway that illustrates its potential is the synthesis of terephthalamides. The monomethyl ester of terephthalic acid can react with amines to form amide bonds. google.com For instance, reacting the ammonium (B1175870) salt of monomethyl terephthalate at high temperatures can produce terephthalamic acid. Terephthalamide derivatives are a class of compounds investigated for various applications, including as potential agrochemicals. The ability to form these amide linkages from a terephthalate precursor like K-MMT is a key step in building the molecular complexity required for active agrochemical ingredients.

The utility of potassium monomethyl terephthalate extends to the production of various specialty chemicals. Its structure is a precursor for compounds used in liquid crystals, dyes, and other high-value applications. The reactivity of the ester and carboxylate groups allows for the creation of a diverse library of terephthalate derivatives. researchgate.net

A significant application is the synthesis of terephthalamides and other amide derivatives. For example, monomethyl monophenyl terephthalate can be reacted with various amines to produce ester amides and, subsequently, polyamides. google.com The reaction of terephthaloyl chloride (which can be synthesized from terephthalic acid) with hydrazides leads to benzamide (B126) compounds used in azo dyes and liquid crystals. researchgate.net Since K-MMT is a direct precursor to TPA, it is an integral part of the value chain for these materials.

Table 2: Examples of Specialty Chemicals Derived from Terephthalate Intermediates

| Intermediate | Reactant | Product Class | Potential Application |

|---|---|---|---|

| Monomethyl Terephthalate derivative | Amines | Terephthalamides google.com | Precursors for polyamides, specialty polymers google.com |

| Terephthaloyl Chloride (from TPA) | Hydrazide derivatives | Benzamides researchgate.net | Azo dyes, Liquid crystals researchgate.net |

Applications in Coating and Plasticizer Formulations

Terephthalate-based compounds are widely used in the formulation of coatings and as plasticizers for polymers. Potassium monomethyl terephthalate serves as an intermediate in the production of the chemical building blocks for these applications, often through the chemical recycling of PET.

The depolymerization of PET waste through glycolysis or hydrolysis yields monomers and oligomers such as TPA, DMT, and bis(2-hydroxyethyl) terephthalate (BHET). researchgate.net These recovered materials can be used to synthesize unsaturated polyester resins (UPRs) and alkyd resins, which are major components in formulated coatings. researchgate.net For example, terephthalic acid derived from PET recycling can replace phthalic anhydride (B1165640) in the manufacturing of alkyd coatings, which are used in paints and varnishes. As K-MMT is an intermediate in some of these PET depolymerization pathways, it plays a foundational role in converting plastic waste into valuable coating materials.

In plasticizer applications, terephthalate esters are known for their performance and low volatility, making them suitable for applications requiring heat stability, such as in PVC insulation. While K-MMT itself is not the final plasticizer, it is a precursor to the terephthalate diesters that are. Processes of degradative transesterification of PET with higher alcohols can produce mixed-ester terephthalates that function as effective plasticizers. These processes demonstrate the conversion of a terephthalate backbone, accessible from intermediates like K-MMT, into functional additives for the plastics industry.

Advanced Analytical Methodologies in Research

Spectroscopic Techniques for Structural Analysis of Reaction Intermediates and Products

Spectroscopic methods are fundamental in elucidating the molecular structure of potassium monomethyl terephthalate (B1205515) and its reaction intermediates. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed information about the compound's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to confirm the identity and purity of the final product. ¹H NMR spectroscopy can verify the presence of the methyl ester group through a characteristic singlet peak, and the aromatic protons on the benzene (B151609) ring will show distinct splitting patterns. ¹³C NMR provides confirmation of the number and type of carbon atoms, including the carbonyl carbons of the ester and the carboxylate, and the carbons of the aromatic ring.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is employed to identify the key functional groups within the potassium monomethyl terephthalate molecule. sci-hub.se The spectrum will exhibit characteristic absorption bands for the C=O stretching vibration of the ester, the asymmetric and symmetric stretching vibrations of the carboxylate anion, and the vibrations associated with the 1,4-disubstituted aromatic ring. sci-hub.se

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for detecting and identifying charged intermediates in the reaction mixture. nih.gov In the synthesis of terephthalate derivatives, MS can help identify reaction intermediates, providing insight into the reaction mechanism. nih.gov

Table 5.1: Characteristic Spectroscopic Data for Potassium Monomethyl Terephthalate This table presents expected, representative data for illustrative purposes.

| Technique | Feature | Expected Chemical Shift / Wavenumber | Assignment |

|---|---|---|---|

| ¹H NMR | Singlet | ~3.9 ppm | -OCH₃ (Methyl ester protons) |

| Multiplets | ~7.9 - 8.1 ppm | Aromatic protons (AA'BB' system) | |

| ¹³C NMR | Quartet | ~52 ppm | -OCH₃ (Methyl ester carbon) |

| Singlet | ~129 - 135 ppm | Aromatic carbons | |

| Singlet | ~166 ppm | C=O (Ester carbonyl carbon) | |

| Singlet | ~172 ppm | C=O (Potassium carboxylate carbon) | |

| FTIR | Strong band | 1720-1730 cm⁻¹ | C=O stretch (Ester) |

| Strong bands | 1600-1610 cm⁻¹ & 1390-1400 cm⁻¹ | C=O stretch (Carboxylate salt) |

Chromatographic Methods for Reaction Monitoring and Product Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for monitoring the progress of the synthesis reaction and quantifying the concentration of the desired product. nih.gov

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with UV detection is a common method for analyzing the reaction mixture. helixchrom.comresearchgate.net By taking aliquots from the reaction at different time intervals, the consumption of reactants (e.g., dimethyl terephthalate) and the formation of the product (monomethyl terephthalate) can be tracked. nih.gov This allows for the determination of reaction kinetics and the optimal reaction time. The method typically uses a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol (B129727). helixchrom.comsielc.com Quantification is achieved by comparing the peak area of the analyte to that of a known standard. researchgate.net Some methods have achieved detection limits in the parts-per-million (ppm) range. nih.gov

Table 5.2: Example HPLC Method for Reaction Monitoring This table outlines a typical set of parameters for the HPLC analysis of terephthalate derivatives.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and a phosphate (B84403) buffer solution |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 240 nm |

| Temperature | 30 °C |

Quantitative Analysis of Reaction Byproducts and Complex Mixtures

The synthesis of potassium monomethyl terephthalate can result in a mixture containing unreacted starting materials and various byproducts. The presence of these impurities can affect the properties of the final product, making their quantification essential. scielo.br

Common byproducts in terephthalate synthesis include unreacted terephthalic acid (TPA), p-toluic acid (pTOL), and 4-carboxybenzaldehyde (4-CBA). scielo.brthermofisher.com These impurities arise from the incomplete oxidation of p-xylene (B151628) during the production of the TPA precursor or from side reactions. scielo.br

HPLC and Capillary Electrophoresis (CE): Both HPLC and CE are powerful techniques for the simultaneous separation and quantification of these byproducts. thermofisher.comscienceopen.com Anion-exchange HPLC can effectively separate the various acidic impurities. thermofisher.com CE, with its high separation efficiency, provides a rapid method for analyzing these components, with reported analysis times of less than 15 minutes. scienceopen.com For instance, a CE method using a tetraborate (B1243019) buffer at pH 9 and UV detection at 200 nm has been successfully developed for the simultaneous analysis of 4-CBA, p-toluic acid, and benzoic acid in industrial terephthalic acid samples. scienceopen.com

Table 5.3: Quantitative Analysis of Common Byproducts in Terephthalate Synthesis via Capillary Electrophoresis Data derived from studies on terephthalic acid impurities. scienceopen.com

| Byproduct | Abbreviation | Typical Concentration Range in Crude Product (ppm) | Typical Concentration Range in Purified Product (ppm) |

|---|---|---|---|

| 4-Carboxybenzaldehyde | 4-CBA | Varies significantly | < 25 |

| p-Toluic Acid | pTOL | Varies significantly | < 150 |

| Benzoic Acid | BZ | 60 - 300 | 5 - 7 |

Solubility Studies and Phase Behavior Relevant to Process Optimization

Understanding the solubility of monomethyl terephthalate (the anion of the target compound) is crucial for designing efficient crystallization and purification processes. The solubility behavior directly influences product yield and purity.

Studies have determined the solubility of monomethyl terephthalate (MMT) in various solvent systems, such as methanol-water mixtures, across a range of temperatures. researchgate.netacs.org Research has shown that the solubility of MMT increases with both increasing temperature and increasing methanol concentration in the aqueous solution. researchgate.netacs.orgfigshare.com This data is vital for optimizing a purification process based on crystallization. By carefully controlling the temperature and solvent composition, MMT can be selectively precipitated from a solution containing impurities, such as unreacted dimethyl terephthalate, which has different solubility characteristics. researchgate.net The experimental solubility data is often correlated with thermodynamic models like the Wilson and NRTL models to predict phase behavior under various conditions. acs.org

Table 5.4: Solubility of Monomethyl Terephthalate (MMT) in Methanol-Water Mixtures Data adapted from Zhang, H., et al. (2013). Industrial & Engineering Chemistry Research. researchgate.netacs.org

| Temperature (K) | Methanol Mass Fraction (Solute-Free) | Solubility of MMT ( g/100g of solvent) |

|---|---|---|

| 285.15 | 0.5 | 1.85 |

| 298.15 | 0.5 | 3.20 |

| 313.15 | 0.5 | 5.80 |

| 285.15 | 0.8 | 6.50 |

| 298.15 | 0.8 | 10.50 |

| 313.15 | 0.8 | 17.20 |

| 285.15 | 1.0 | 17.50 |

| 298.15 | 1.0 | 25.50 |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Reaction Pathways and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms, determining transition state geometries, and calculating the energetics of chemical transformations. These calculations can predict the feasibility and kinetics of reactions involving potassium monomethyl terephthalate (B1205515).

Furthermore, DFT calculations can be used to study the thermodynamics of the esterification of terephthalic acid with methanol (B129727) to form monomethyl terephthalate, the precursor to the potassium salt. The standard heat of reaction for the esterification of purified terephthalic acid (PTA) with mono ethylene (B1197577) glycol (MEG) is slightly endothermic, at 3.57 kcal/mol, indicating that the reaction requires energy input to proceed. erpublication.org Similar calculations for methanol would provide crucial data for optimizing reaction conditions.

The table below summarizes representative activation energies for related reactions, providing a proxy for the energetics of transformations involving potassium monomethyl terephthalate.

| Reaction | Method | Calculated Activation Energy (kcal/mol) | Reference |

| PET Depolymerization (Deacylation) | QM/MM | 20.4 | nih.govacs.org |

| PET Glycolysis | Generalized Kinetics | 6.9 (29 kJ/mol) | researchgate.net |

| Chalcopyrite Oxidation by Potassium Dichromate | Experimental | 11.5 - 12.9 (48–54 kJ/mol) | researchgate.net |

This table presents data for reactions related to the formation and transformation of terephthalates, as direct computational data for potassium monomethyl terephthalate is limited.

Molecular Simulations for Understanding Solvent Effects and Reaction Environments

Molecular dynamics (MD) simulations are a powerful tool for understanding the behavior of molecules in different environments, such as in various solvents or near catalytic surfaces. These simulations can provide detailed information about solvation structures, diffusion coefficients, and conformational changes.

The solubility and behavior of potassium monomethyl terephthalate in solution are critical for its applications. MD simulations of PET and its oligomers in aqueous and non-aqueous solvents have shed light on these aspects. For instance, simulations have shown that the glass transition temperature of PET decreases when solvents like water or decamethyl-cyclopentasiloxane (D5) are added, indicating a plasticizing effect. nih.gov This is due to the solvent molecules increasing the free volume of the polymer matrix. nih.gov Similarly, MD simulations can be used to predict the solubility of potassium monomethyl terephthalate in different solvents by calculating the free energy of solvation. This is particularly important as terephthalic acid and its derivatives generally have low solubility in many common solvents. nih.gov

Recent advancements in computational chemistry have led to the development of polarizable force fields, such as the Drude polarizable force field, for PET. chemrxiv.org These force fields provide a more accurate description of the electronic polarization effects that are important for understanding interactions at interfaces, such as between the solute and solvent molecules. chemrxiv.org Such simulations can reveal how the electrostatic properties of potassium monomethyl terephthalate are modulated by the surrounding solvent, which in turn affects its reactivity. chemrxiv.org

The following table illustrates the effect of solvents on the properties of PET, which can be extrapolated to understand the behavior of potassium monomethyl terephthalate in solution.

| System | Property | Observation | Reference |

| PET in Water | Glass Transition Temperature | Decreases with addition of water | nih.gov |

| PET in Decamethyl-cyclopentasiloxane (D5) | Free Volume | Increases, leading to better swelling than water | nih.gov |

| PET in Water/Vacuum | Electronic Polarization | Significant at the interface, modulating electrostatic properties | chemrxiv.org |

This table is based on studies of PET and is indicative of the expected behavior for potassium monomethyl terephthalate.

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational methods can predict the reactivity of different sites within a molecule and the selectivity of a reaction towards various products. For potassium monomethyl terephthalate, this is important for understanding its subsequent chemical transformations.

The reactivity of the carboxylate and ester groups in potassium monomethyl terephthalate can be analyzed using computational tools. For example, by calculating the partial charges on the atoms and the energies of the frontier molecular orbitals (HOMO and LUMO), one can predict which site is more susceptible to nucleophilic or electrophilic attack.

In the context of enzymatic degradation of PET, computational studies have been used to understand the binding of PET oligomers to the active site of PETase. tandfonline.comnih.gov These simulations have identified key amino acid residues that interact with the substrate and have provided insights into the conformational changes that occur upon binding. tandfonline.comnih.gov This knowledge can be applied to predict the reactivity of potassium monomethyl terephthalate with various enzymes or catalysts and to design more efficient catalytic systems. For instance, identifying unfavorable interactions in the transition state can guide site-directed mutagenesis to improve enzyme activity. nih.govacs.org

Modeling of Interactions with Catalytic Surfaces

Many chemical processes involving potassium monomethyl terephthalate, such as its synthesis or further conversion, utilize catalysts. Modeling the interaction of this compound with catalytic surfaces is crucial for understanding the catalytic mechanism and for designing better catalysts.

DFT calculations can be used to model the adsorption of potassium monomethyl terephthalate on various catalytic surfaces, such as metal oxides or metal-organic frameworks (MOFs). nih.govacs.org These calculations can determine the most stable adsorption geometries and the binding energies, providing insights into the strength of the interaction. For example, studies on the effect of potassium as a promoter on iron-based catalysts for CO2 conversion have shown that potassium enhances the adsorption and activation of the reactant molecules. psu.edu A similar promoting effect could be anticipated in reactions involving potassium monomethyl terephthalate.

Furthermore, computational modeling can elucidate the reaction mechanism on the catalyst surface. For instance, in the glycolysis of PET catalyzed by MOFs, it is believed that the reaction occurs on the surface of the catalyst. nih.gov Computational studies can map out the entire reaction pathway, including the formation of intermediates and transition states, to provide a detailed understanding of the catalytic cycle. This information is invaluable for optimizing reaction conditions and for the rational design of new catalysts with improved activity and selectivity. acs.orgmdpi.com

The table below provides examples of catalysts studied for related terephthalate reactions.

| Catalyst | Reaction | Key Finding | Reference |

| MIL-53(Al) (MOF) | PET Polycondensation | Reaction occurs on the catalyst surface; optimal conditions determined. | nih.gov |

| Niobia-based catalysts | PET Glycolysis | Sulfated niobia shows high conversion and yield of BHET. | acs.org |

| Amino Acid Ionic Liquids | PET Glycolysis | Catalytic activity depends on the anion of the ionic liquid. | acs.org |

This table highlights catalysts used in PET synthesis and degradation, which are relevant to the chemistry of potassium monomethyl terephthalate.

Environmental and Sustainability Research Aspects

Biodegradation Pathways and Microbial Metabolism of Terephthalate (B1205515) Monoesters

The microbial breakdown of PET plastic is a key area of research, and terephthalate monoesters are central intermediates in this process. The degradation begins with enzymes that act on the polymer, breaking it down into smaller, manageable units.

The initial enzymatic attack on PET is often carried out by a PET hydrolase (PETase), which cleaves the ester bonds of the polymer chain. researchgate.net This action releases soluble products, primarily the monoester mono(2-hydroxyethyl) terephthalate (MHET). nih.gov The bacterium Ideonella sakaiensis, discovered in a recycling facility, is a prime example of an organism equipped for this process. nih.gov It secretes PETase to break down PET externally. nih.gov

Once MHET is formed, it is transported into the bacterial cell. nih.gov Inside, a second enzyme, MHETase, hydrolyzes the monoester into its two constituent monomers: terephthalate (TPA) and ethylene (B1197577) glycol (EG). nih.gov Both TPA and EG can then be fully metabolized by the bacterium and used as a carbon source for growth. nih.govnih.gov This two-enzyme system provides a complete pathway from a persistent plastic polymer to basic metabolic building blocks. nih.gov

Further research has identified other potent enzymes. For instance, a hydrolase from Stenotrophomonas pavanii, identified as a novel BHETase, demonstrated the ability to completely degrade bis(2-hydroxyethyl) terephthalate (BHET) at a concentration of 0.23 mg/mL within 4 hours at 30°C. nih.gov

Key Enzymes in Terephthalate Monoester Metabolism

| Enzyme | Source Organism (Example) | Function | Reference |

|---|---|---|---|

| PET hydrolase (PETase) | Ideonella sakaiensis | Acts extracellularly to depolymerize PET into monoesters like MHET. | nih.gov |

| MHET hydrolase (MHETase) | Ideonella sakaiensis | Hydrolyzes MHET into terephthalate (TPA) and ethylene glycol (EG). | nih.gov |

| BHET hydrolase (BHETase) | Stenotrophomonas pavanii | Degrades bis(2-hydroxyethyl) terephthalate (BHET). | nih.gov |

Bioremediation Potential of Contaminated Environments

The microbial pathways that degrade terephthalate monoesters and their resulting monomers form the basis for bioremediation strategies aimed at cleaning up plastic-contaminated sites. researchgate.net Since many natural microbes may lack the specific genes to break down these synthetic compounds, a technique called genetic bioaugmentation offers a promising solution. nih.govbiorxiv.org

This approach involves introducing the necessary degradation genes into native microbial communities. nih.gov In one study, a synthetic set of genes for consuming terephthalate was engineered into a conjugative plasmid, which can transfer genetic material between bacteria. nih.govbiorxiv.org When introduced into soil microcosms contaminated with terephthalate, the following results were observed:

Complete Degradation: The engineered plasmid enabled the resident bacteria to achieve a complete breakdown of 3.2 mg of terephthalate per gram of soil within 8 days. nih.govbiorxiv.org

Horizontal Gene Transfer: The plasmid successfully transferred the synthetic genes to native bacteria like P. fluorescens in the soil. These newly equipped bacteria were then able to degrade 10 mM of terephthalate over a 180-hour incubation period. nih.govbiorxiv.org

This demonstrates the potential for in situ bioremediation, where engineered biological systems can be used to clean up environments contaminated with plastic breakdown products, offering a potentially cheaper and less disruptive alternative to physical or chemical methods. biorxiv.org Engineered strains of bacteria like Stenotrophomonas pavanii are also being developed for their potential application in bioreactors and environmental remediation efforts. nih.gov

Genetic Bioaugmentation for Terephthalate Remediation

| Parameter | Result | Timeframe | Reference |

|---|---|---|---|

| Terephthalate in Soil Microcosm | Complete breakdown of 3.2 mg/g | 8 days | nih.govbiorxiv.org |

| Terephthalate Degraded by Transconjugant Bacteria | 10 mM concentration | 180 hours | nih.govbiorxiv.org |

Sustainable Production and Recycling Strategies

Potassium monomethyl terephthalate and related compounds are central to developing a circular economy for polyester (B1180765) plastics, where waste is not discarded but is instead used as a raw material for new products.

Chemical recycling aims to depolymerize PET waste back into its constituent monomers or valuable oligomers, which can then be purified and used to produce new, high-quality plastic. researchgate.netresearchgate.net This contrasts with mechanical recycling, which often results in downcycling of the material. Potassium-containing compounds and the formation of terephthalate monoesters are integral to several chemical recycling methods.

Alkaline Hydrolysis: This process uses an alkaline solution, such as potassium hydroxide (B78521) (KOH), to break down PET. nih.gov The reaction produces ethylene glycol and the potassium salt of terephthalic acid (dipotassium terephthalate), which can then be acidified to recover pure terephthalic acid (TPA). nih.govnih.gov

Glycolysis: This is one of the most common chemical recycling methods, where PET is depolymerized using excess ethylene glycol at high temperatures. nih.gov The primary product is bis(2-hydroxyethyl) terephthalate (BHET), a monomer used in PET synthesis. nih.govmdpi.com Recent innovations have utilized potassium-rich biomass, such as banana peels, as a source for a sustainable catalyst. The ash from calcined banana peels contains potassium carbonate (K2CO3) and potassium oxide (K2O), which effectively catalyze the glycolysis of PET. mdpi.comresearchgate.net This approach successfully recycles both post-consumer PET and biomass waste simultaneously. mdpi.comresearchgate.net

A major goal in developing chemical recycling technologies is to improve energy efficiency and minimize waste by reducing reaction times, lowering temperatures, and avoiding harsh chemical reagents. researchgate.net

One highly efficient method uses calcined banana peel ash as a catalyst for PET glycolysis. mdpi.comresearchgate.net This process achieves complete degradation of PET at a relatively moderate temperature of 180°C in just 1.5 hours, without the need for additional chemical reagents. mdpi.comresearchgate.net This not only saves energy but also minimizes chemical waste, presenting a green and effective method for PET recycling. mdpi.com

Other research efforts have focused on optimizing low-temperature alkaline hydrolysis, achieving over 90% PET conversion and producing TPA with 99.6% purity. nih.gov Continuous processing using twin-screw extruders is also being explored to achieve high depolymerization rates (>97%) efficiently. researchgate.net

Comparison of Efficient PET Depolymerization Processes

| Method | Catalyst/Reagent | Temperature | Time | PET Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Glycolysis | Potassium-rich biomass ash (BPA) | 180°C | 1.5 hours | 100% PET conversion, 65.11% BHET yield | mdpi.com |

| Glycolysis | Sulfated niobia | 195°C | 220 minutes | 100% PET conversion, 85% BHET yield | researchgate.net |

| Alkaline Hydrolysis | NaOH | Low Temperature | - | >90% PET conversion, 99.6% TPA purity | nih.gov |

| Continuous Extrusion | - | - | - | >97% degree of depolymerization | researchgate.net |

Challenges and Future Research Directions

Enhancing Reaction Selectivity and Yield in Monomethyl Terephthalate (B1205515) Synthesis

A primary challenge in the synthesis of monomethyl terephthalate lies in achieving high selectivity and yield. The esterification of terephthalic acid with methanol (B129727) can lead to the formation of dimethyl terephthalate as a by-product, in addition to the desired monomethyl terephthalate. mdpi.com Controlling the reaction to favor the mono-ester is crucial for process efficiency and cost-effectiveness.

One approach to enhance selectivity involves the careful control of reaction conditions. For instance, the monohydrolysis of dimethyl terephthalate using a specific ratio of potassium hydroxide (B78521) has been reported to produce high yields of crude monomethyl terephthalic acid. researchgate.net The optimization of the potassium hydroxide to dimethyl terephthalate ratio is a critical parameter in this process. researchgate.net

Furthermore, the choice of catalyst and reaction medium can significantly influence the product distribution. Research into selective monomethyl esterification of dicarboxylic acids has highlighted the effectiveness of certain catalysts and adsorbents, such as alumina, in promoting the formation of the monoester. rsc.org Future research will likely focus on developing even more selective catalytic systems that can operate under milder conditions, thus reducing energy consumption and the formation of unwanted by-products.

Table 1: Factors Influencing Selectivity in Monomethyl Terephthalate Synthesis

| Factor | Influence on Selectivity | Key Research Findings |

| Reactant Ratio | The molar ratio of potassium hydroxide to dimethyl terephthalate is critical for maximizing the yield of the monoester. researchgate.net | A ratio of 0.97 (KOH/DMT) has been reported to give high yields of crude monomethyl terephthalic acid. researchgate.net |

| Catalyst | The nature of the catalyst can direct the reaction towards either mono- or di-esterification. | Alumina has been shown to be a selective adsorbent and catalyst for the monomethyl esterification of terephthalic acid. rsc.org |

| Reaction Time | Longer reaction times can sometimes lead to an increase in the formation of the diester by-product. | Optimization of reaction time is necessary to achieve a high yield of the desired monoester without significant diester formation. |

| Temperature | Reaction temperature affects the rate of both the desired reaction and side reactions. | Milder temperature conditions are generally preferred to enhance selectivity and reduce energy costs. |

Development of Novel and More Efficient Catalytic Systems

The development of advanced catalytic systems is paramount for improving the synthesis of monomethyl terephthalate. Traditional esterification processes often rely on catalysts that can be harsh or difficult to separate from the reaction mixture. google.com Consequently, there is a strong drive towards creating novel, more efficient, and environmentally benign catalysts.

Zeolites have emerged as promising catalysts for the esterification of terephthalic acid. Their well-defined pore structures and tunable acidity can offer high selectivity. For example, β-zeolite has demonstrated excellent performance in the synthesis of dimethyl terephthalate, a process where monomethyl terephthalate is a key intermediate. mdpi.com The pore structure of zeolites plays a crucial role in the diffusion of reactants and products, while the acid site density influences catalytic activity and selectivity. mdpi.com

Metal-Organic Frameworks (MOFs) are another class of materials showing significant potential as catalysts. For instance, the zirconium-based MOF, UiO-66, has been shown to effectively catalyze the deconstruction of polyethylene (B3416737) terephthalate (PET) into terephthalic acid and monomethyl terephthalate. osti.gov The crystalline structure and high surface area of MOFs provide numerous active sites for catalysis. osti.gov Future research is expected to focus on designing MOFs with tailored properties for the selective synthesis of monomethyl terephthalate.

A patent for the catalytic esterification of terephthalic acid describes a catalyst system comprising antimony oxide mixed with salts or oxides of heavy metals like manganese, copper, and zinc. google.com This highlights the ongoing industrial interest in developing robust and efficient catalyst formulations.

Optimization of Separation and Purification Processes for Industrial Scale-up

The effective separation and purification of potassium monomethyl terephthalate are critical for its industrial-scale production and subsequent use. The presence of impurities, such as unreacted terephthalic acid or the by-product dimethyl terephthalate, can adversely affect the quality of the final products. researchgate.net

One of the primary challenges is the separation of the monoester from the di-acid (terephthalic acid). A described purification procedure involves dissolving the crude product in a potassium hydroxide solution and quickly filtering it to remove the suspended, unreacted terephthalic acid. researchgate.net While effective, this method can lead to some loss of the desired monoester. researchgate.net

Recrystallization is another common purification technique. For instance, in the production of dimethyl terephthalate, recrystallization from a methanolic solution is used to remove impurities. google.com Similar principles can be applied to the purification of potassium monomethyl terephthalate, where the choice of solvent and crystallization conditions would be crucial.

For industrial applications, processes that allow for the recovery and recycling of reagents are highly desirable. In the context of PET recycling to produce terephthalic acid, methods for separating the product from the reaction medium include filtration and centrifugation. google.com The resulting terephthalate salts are often in a solubilized form, which can then be acidified to precipitate the pure acid. google.commcgill.ca These separation techniques could be adapted for the purification of potassium monomethyl terephthalate on a larger scale. The development of continuous, rather than batch, purification processes will also be a key area of future research to improve efficiency and reduce costs for industrial production.

Expanding Applications in Emerging Materials Science and Chemical Technologies

Potassium monomethyl terephthalate serves as a valuable precursor in the synthesis of a variety of materials, and ongoing research is continually expanding its range of applications. smolecule.com Its bifunctional nature, possessing both a carboxylate group and an ester group, makes it a versatile building block in polymer chemistry and materials science.

A significant emerging application for terephthalate derivatives, including monomethyl terephthalate, is in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. acs.orgrsc.org Terephthalic acid and its esters are common organic linkers used to construct MOFs. acs.org For example, a zirconium-based MOF, MIL-140A, has been synthesized using terephthalate linkers and has shown catalytic activity. osti.gov The use of potassium monomethyl terephthalate could offer a route to new MOF structures with unique properties. Researchers have successfully synthesized MOFs using terephthalic acid recycled from PET, demonstrating the potential for creating value-added materials from waste streams. acs.orgyoutube.com

Furthermore, potassium monomethyl terephthalate is a precursor for producing polyesters and other polymeric materials. smolecule.com Its properties make it suitable for developing environmentally friendly and biodegradable plastics. smolecule.com Research in this area is focused on creating polymers with tailored properties for specific applications, contributing to the development of sustainable materials.

The compound also finds use as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals, highlighting its importance in the broader chemical industry. smolecule.com

Deepening Mechanistic Understanding through Advanced Experimental and Computational Techniques

A thorough understanding of the reaction mechanisms involved in the synthesis and reactions of potassium monomethyl terephthalate is essential for optimizing processes and designing new applications. Advanced experimental and computational techniques are providing unprecedented insights at the molecular level.

Computational studies, particularly using Density Functional Theory (DFT), have been employed to investigate the mechanisms of terephthalate esterification. researchgate.netnih.gov These studies can elucidate the transition states and reaction pathways, helping to explain the observed selectivity and reactivity. For example, DFT calculations have been used to study the non-catalyzed esterification of acetic acid and its derivatives with methanol, providing a model for understanding the more complex esterification of terephthalic acid. nih.gov Computational investigations have also shed light on the organocatalyzed transesterification of poly(ethylene terephthalate), where models using methylbenzoate provide insights into the reaction mechanisms. ibm.comresearchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are another powerful tool, especially for studying enzymatic reactions. These methods have been used to explore the biodegradation of PET, where mono(2-hydroxyethyl) terephthalate, a compound structurally related to monomethyl terephthalate, is a key product. nih.govnih.govacs.org Such studies can identify the rate-limiting steps and key amino acid residues involved in the catalytic process, guiding efforts to engineer more efficient enzymes. nih.govacs.org

Experimentally, techniques like isotope labeling can be used to trace the reaction pathways. For instance, 18O labeling experiments have been used to determine the mechanism of esterification reactions. rsc.org The combination of these advanced experimental and computational approaches will continue to deepen our understanding of the fundamental chemistry of potassium monomethyl terephthalate.

Advancements in Sustainable and Circular Economy Approaches for Terephthalate Chemistry

The principles of a circular economy, which emphasize the recycling and reuse of materials to minimize waste, are increasingly being applied to terephthalate chemistry. Poly(ethylene terephthalate) (PET) is a major commodity plastic, and developing efficient methods for its chemical recycling is a key research focus. researchgate.net The depolymerization of PET waste can yield valuable monomers, including terephthalic acid and its derivatives, which can then be used to produce new materials. specialchem.comresearchgate.net

Potassium monomethyl terephthalate can play a role in this circular economy. It can be synthesized from terephthalic acid recovered from PET waste, thus creating a closed-loop system. researchgate.netpsu.edu The recovered terephthalic acid can be esterified to produce monomethyl terephthalate, which can then be used as a building block for new polymers or other valuable chemicals. smolecule.com

Various methods for PET depolymerization are being explored, including hydrolysis, alcoholysis, and enzymatic degradation. specialchem.comresearchgate.net Alkaline hydrolysis of PET, for instance, can produce terephthalate salts which can be subsequently purified. specialchem.com Enzymatic depolymerization using engineered enzymes offers a more environmentally benign route to PET breakdown under mild conditions. acs.orgyoutube.com The terephthalic acid obtained from these processes can be a sustainable feedstock for the production of potassium monomethyl terephthalate.

By upcycling PET waste into valuable chemical intermediates like potassium monomethyl terephthalate, the dependence on virgin fossil fuels for the production of terephthalates can be reduced, contributing to a more sustainable chemical industry. specialchem.com Future research will focus on optimizing these recycling processes to make them more economically viable and scalable.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for potassium monomethyl terephthalate, and how can purity be optimized?

- Methodological Answer : Potassium monomethyl terephthalate can be synthesized via esterification of terephthalic acid derivatives. For example, monomethyl terephthalate (MMT) intermediates are often prepared by partial hydrolysis or transesterification of dimethyl terephthalate (DMT) under controlled alkaline conditions. Potassium sources (e.g., KOH) are introduced to form the potassium salt. Purity optimization involves:

- Reagent control : Use high-purity DMT and potassium hydroxide to minimize side reactions.

- Temperature modulation : Maintain reactions at 60–80°C to avoid decomposition.

- Chromatographic purification : Employ reverse-phase HPLC or column chromatography to isolate the potassium salt .

- Data Table :

| Synthesis Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Alkaline hydrolysis of DMT | 75–85 | >90 | 70°C, 6h, KOH in methanol |

| Transesterification | 65–75 | >85 | KOH catalyst, 60°C, 8h |

Q. Which analytical techniques are critical for characterizing potassium monomethyl terephthalate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm ester group positioning and potassium coordination.

- X-ray Diffraction (XRD) : Resolve monoclinic crystal structures (space group ) with lattice parameters refined via Rietveld analysis.